molecular formula C27H29N3O5S2 B2957502 2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 1798679-83-0

2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide

Cat. No.: B2957502
CAS No.: 1798679-83-0
M. Wt: 539.67
InChI Key: FLXVHKLEGQHYDF-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C27H29N3O5S2 and its molecular weight is 539.67. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds incorporating pyrimidine rings, such as "2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide," play a critical role in the development of new heterocyclic compounds. These compounds are synthesized through various chemical reactions and evaluated for their antimicrobial activities. For example, Farag et al. (2009) reported the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives pendant to a pyrimidine ring, demonstrating moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

Antifungal and Antimicrobial Applications

The structural framework of thieno[3,2-d]pyrimidine derivatives has been explored for antifungal and antimicrobial effects. N. N. Jafar et al. (2017) synthesized dimethylpyrimidin-derivatives showing significant antifungal activity against Aspergillus terreus and Aspergillus niger, indicating the potential development of these compounds into useful antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from thieno[3,2-d]pyrimidines, such as benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, has shown promising results as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized these compounds and evaluated their efficacy as cyclooxygenase-1/2 inhibitors, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Herbicidal Activity

Research into the applications of pyrimidine derivatives extends into agriculture, where these compounds are evaluated for their herbicidal activity. Liu and Shi (2014) designed and synthesized novel compounds showing moderate to good selective herbicidal activity against Brassica campestris L., indicating the potential for developing new herbicides (Liu & Shi, 2014).

Selective Discrimination in Chemical Sciences

The development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols showcases the utility of pyrimidine derivatives in chemical and biological sensing applications. Wang et al. (2012) synthesized a probe displaying high selectivity and sensitivity, demonstrating the potential for environmental and biological applications (Wang, Han, Jia, Zhou, & Deng, 2012).

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidin-4(3h)-one derivatives have been reported as a new class of rock inhibitors . ROCK, or Rho-associated protein kinase, is a crucial enzyme involved in various cellular functions, including cell motility, proliferation, and apoptosis.

Mode of Action

The compound likely interacts with its target, ROCK, by binding to the ATP-binding site, thereby inhibiting the kinase activity of ROCK. This inhibition can lead to changes in the phosphorylation state of various downstream targets of ROCK, altering their activity and resulting in various cellular effects .

Biochemical Pathways

The inhibition of ROCK can affect several biochemical pathways. ROCK is involved in the regulation of the actin cytoskeleton, cell migration, and cell proliferation. Therefore, its inhibition can lead to changes in cell morphology, reduced cell migration, and potentially, the induction of cell cycle arrest or apoptosis .

Pharmacokinetics

Thieno[2,3-d]pyrimidin-4(3h)-one derivatives have been synthesized and studied for their antimicrobial activity . The pharmacokinetic properties and drug likeness of these compounds suggested good traditional drug-like properties .

Result of Action

The molecular and cellular effects of the compound’s action would likely be dependent on the specific cell type and the expression and activity of ROCK within those cells. Potential effects could include changes in cell morphology, reduced cell migration, and alterations in cell proliferation or survival .

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5S2/c1-5-23(25(31)28-18-7-6-8-19(16-18)33-2)37-27-29-20-12-14-36-24(20)26(32)30(27)13-11-17-9-10-21(34-3)22(15-17)35-4/h6-10,12,14-16,23H,5,11,13H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXVHKLEGQHYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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